1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of 2-amino-5-(chloromethyl)benzene, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
2-Amino-5-chloromethylbenzene: Lacks the bromopropanone moiety, making it less reactive.
1-Bromo-2-amino-5-chloromethylbenzene: Similar structure but different reactivity due to the position of the bromine atom.
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-2-one: Similar but with a different substitution pattern, affecting its chemical properties
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-4-7(5-12)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
ZJNWSJAXGYQXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)N)Br |
Origin of Product |
United States |
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